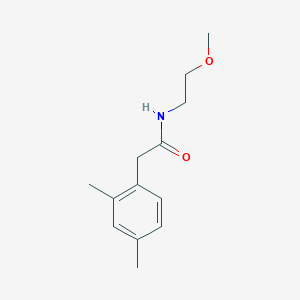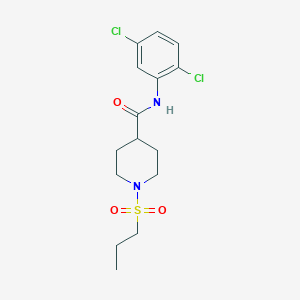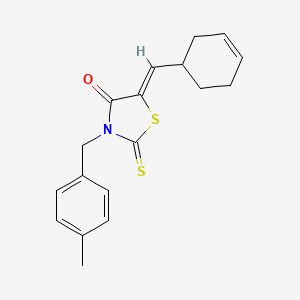
4-(2,6-dimethyl-4-morpholinyl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6-dimethyl-4-morpholinyl)-4-oxobutanoic acid, also known as DMOG, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMOG is a hypoxia-mimetic agent that has been shown to induce a range of biological effects in various cell types.
Applications De Recherche Scientifique
4-(2,6-dimethyl-4-morpholinyl)-4-oxobutanoic acid has been extensively used in scientific research, particularly in the field of hypoxia research. Hypoxia is a condition characterized by a deficiency of oxygen in tissues, which can lead to a range of physiological and pathological effects. This compound has been shown to mimic the effects of hypoxia in cells, making it a valuable tool for studying the cellular response to hypoxia.
Mécanisme D'action
4-(2,6-dimethyl-4-morpholinyl)-4-oxobutanoic acid exerts its biological effects through the inhibition of prolyl hydroxylase enzymes (PHDs). PHDs are enzymes that play a crucial role in the regulation of hypoxia-inducible factor (HIF), a transcription factor that regulates the expression of genes involved in the cellular response to hypoxia. By inhibiting PHDs, this compound stabilizes HIF, leading to the activation of downstream genes involved in angiogenesis, erythropoiesis, and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to induce a range of biochemical and physiological effects in various cell types. These include the upregulation of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. This compound has also been shown to increase the proliferation and survival of cells under hypoxic conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(2,6-dimethyl-4-morpholinyl)-4-oxobutanoic acid in lab experiments is its ability to mimic the effects of hypoxia without the need for a hypoxic chamber. This makes it a valuable tool for studying the cellular response to hypoxia in vitro. However, it is important to note that this compound may not fully replicate the complex physiological effects of hypoxia in vivo. Additionally, this compound can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are numerous future directions for 4-(2,6-dimethyl-4-morpholinyl)-4-oxobutanoic acid research. One area of interest is the development of this compound-based therapies for conditions characterized by hypoxia, such as ischemic heart disease and stroke. Additionally, this compound may have potential applications in cancer therapy, as it has been shown to inhibit tumor growth and angiogenesis. Further research is needed to fully understand the potential applications of this compound in various fields of medicine and biology.
Conclusion:
In conclusion, this compound is a hypoxia-mimetic agent that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound can be synthesized through a simple reaction and has been extensively used in scientific research to study the cellular response to hypoxia. This compound exerts its biological effects through the inhibition of PHDs, leading to the activation of downstream genes involved in angiogenesis, erythropoiesis, and metabolism. While this compound has numerous advantages for lab experiments, it is important to be aware of its limitations and potential toxic effects. Overall, this compound has great potential for future research and development in various fields of medicine and biology.
Méthodes De Synthèse
4-(2,6-dimethyl-4-morpholinyl)-4-oxobutanoic acid can be synthesized through a simple reaction between dimethyl malonate and morpholine in the presence of a base. The reaction results in the formation of this compound, which can be purified through recrystallization. The purity of the final product can be confirmed through various analytical techniques, such as NMR and HPLC.
Propriétés
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-7-5-11(6-8(2)15-7)9(12)3-4-10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPONTMDYFZYLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-2-propen-1-one](/img/structure/B5371709.png)
![4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5371712.png)

![N-(1H-imidazol-2-ylmethyl)-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5371719.png)
![N,N-diisobutyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5371721.png)
![ethyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5371726.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5371733.png)
![[4-(dimethylamino)benzyl][2-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B5371741.png)

![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide](/img/structure/B5371750.png)

![N-cyclohexyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5371795.png)
![2-methyl-5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-4(1H)-one](/img/structure/B5371803.png)